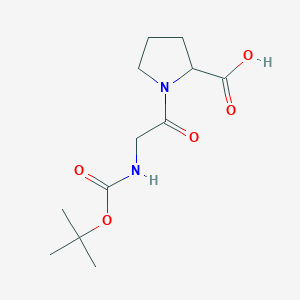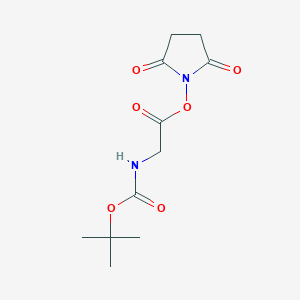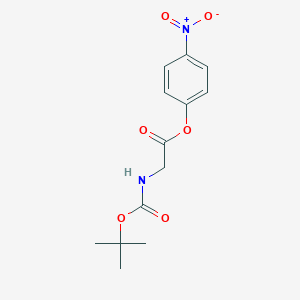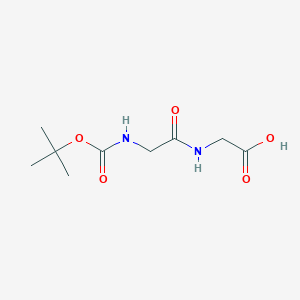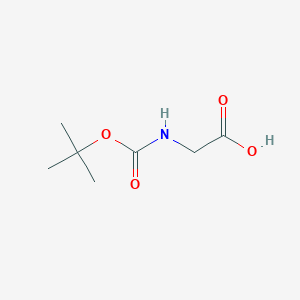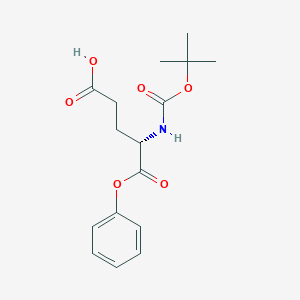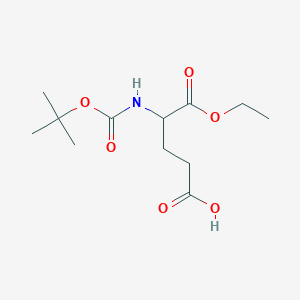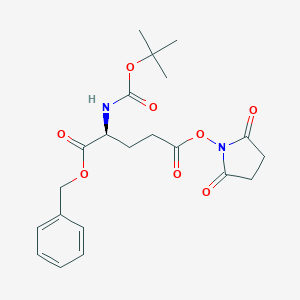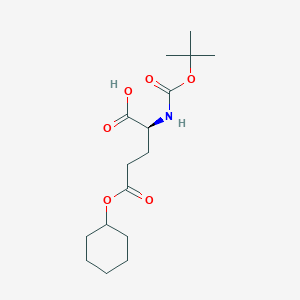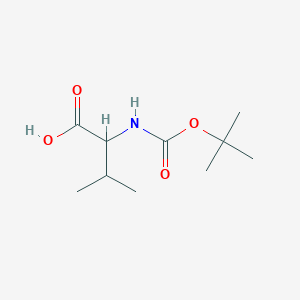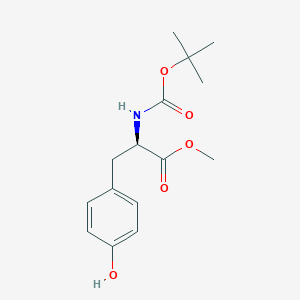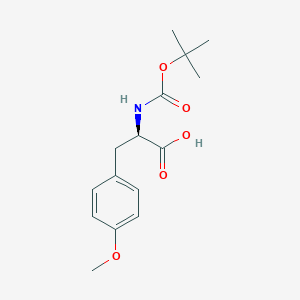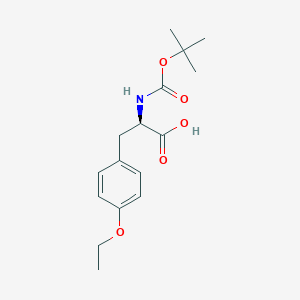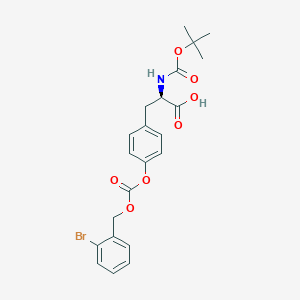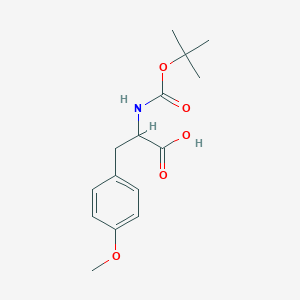
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
説明
“2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid” is a compound with the molecular formula C15H21NO5 . It is also known as N-(tert-butoxycarbonyl)-4-methoxyphenylalanine .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.331, a density of 1.2±0.1 g/cm3, and a boiling point of 462.0±40.0 °C at 760 mmHg . The melting point and MSDS are not available .科学的研究の応用
Peptide Synthesis
Specific Scientific Field
Peptide chemistry and organic synthesis.
Application Summary
Boc-Dl-Tyr(Me)-Oh is widely used in peptide synthesis as a protecting group for the amino acid tyrosine. The tert-butoxycarbonyl (Boc) group shields the amino group of tyrosine, preventing unwanted side reactions during peptide chain elongation.
Experimental Procedure
Results
Successful incorporation of Boc-Dl-Tyr(Me)-Oh ensures efficient peptide synthesis, allowing researchers to create custom peptides for biological studies, drug development, and more .
Medicinal Chemistry
Specific Scientific Field
Drug discovery and development.
Application Summary
Boc-Dl-Tyr(Me)-Oh serves as a building block in the synthesis of bioactive compounds and pharmaceuticals. Researchers modify the Boc-protected tyrosine to create novel drug candidates.
Experimental Procedure
Results
Boc-Dl-Tyr(Me)-Oh derivatives contribute to drug libraries, potentially leading to new therapeutic agents .
Flow Microreactor Systems
Specific Scientific Field
Chemical engineering and sustainable synthesis.
Application Summary
Boc-Dl-Tyr(Me)-Oh has been used in flow microreactor systems for direct introduction of the Boc group into various organic compounds. This approach is more efficient, versatile, and sustainable compared to traditional batch methods .
Experimental Procedure
Results
Flow-based Boc protection enables greener and more streamlined synthetic processes, reducing waste and improving overall efficiency .
These are just three of the six applications. If you’d like to explore additional fields, feel free to ask! 😊
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWWZWJISHVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399614 | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid | |
CAS RN |
141895-35-4 | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



